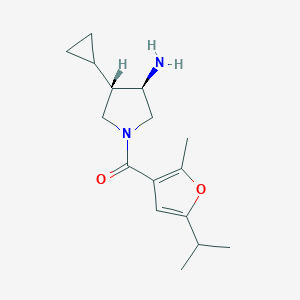
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which has inhibitory effects on neuronal activity. The increase in GABA levels is thought to underlie the therapeutic effects of (3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine has been shown to have various biochemical and physiological effects. It increases GABA levels in the brain, which has inhibitory effects on neuronal activity. It has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise control of GABA levels in the brain. It has also been shown to have good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, its potential side effects and toxicity need to be carefully monitored.
Orientations Futures
There are several potential future directions for the research on (3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine. One area of interest is its potential in the treatment of various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and substance use disorders. Another area of interest is its potential as a tool in neuroscience research, such as studying the role of GABA in various brain functions. Additionally, further research is needed to fully understand the pharmacokinetics and toxicity of (3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine.
Méthodes De Synthèse
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to (3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine through a series of reactions. The final product is obtained in high yield and purity.
Applications De Recherche Scientifique
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical models. Studies have also suggested its potential in the treatment of cocaine addiction and alcohol use disorder.
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-9(2)15-6-12(10(3)20-15)16(19)18-7-13(11-4-5-11)14(17)8-18/h6,9,11,13-14H,4-5,7-8,17H2,1-3H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMRGWGPDYMDS-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)
![3-{5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5690371.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5690376.png)
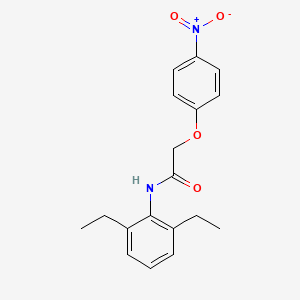
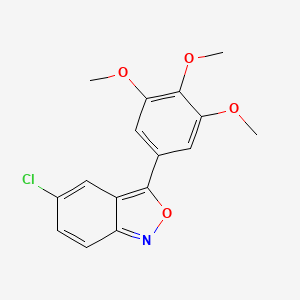
![1-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690397.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
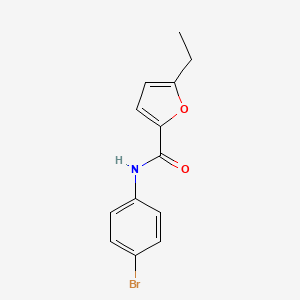
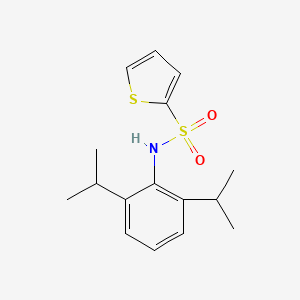
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)
![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
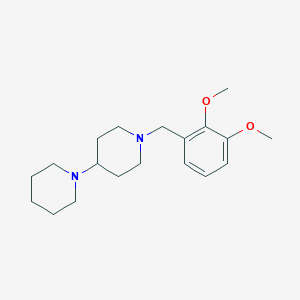
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)